molecular formula C22H24N6O3 B2369040 benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate CAS No. 2034362-17-7

benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate

Cat. No.: B2369040
CAS No.: 2034362-17-7
M. Wt: 420.473
InChI Key: BHXBAVUELSDQMQ-UHFFFAOYSA-N
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Description

Benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
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Biological Activity

Benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Pyrimidine ring : Often involved in nucleic acid interactions and enzyme inhibition.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Autophagy : Similar compounds have been shown to disrupt autophagic flux, which could lead to increased apoptosis in cancer cells .
  • Receptor Binding : The benzyl group may facilitate binding to various receptors, enhancing pharmacological effects.

Antiproliferative Activity

Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-benzyl-3,5-dimethylpyrazol derivatives have demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and increased basal autophagy levels while impairing autophagic flux under nutrient-replete conditions .

Structure-Activity Relationship (SAR)

A study on N-benzyl-3,5-dimethylpyrazol derivatives revealed that modifications to the pyrazole and pyrimidine components significantly affected their biological activity. The presence of specific functional groups was correlated with enhanced antiproliferative effects and improved metabolic stability .

Study 1: Anticancer Properties

In a study focused on the anticancer properties of benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine), researchers observed potent inhibitory effects on cell proliferation in vitro. The mechanism was linked to the modulation of autophagy pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Study 2: Enzyme Interaction

Another investigation highlighted the interaction of similar pyrazole-based compounds with key metabolic enzymes. These interactions led to alterations in metabolic pathways associated with cancer cell survival and proliferation, indicating a potential therapeutic application for targeting metabolic vulnerabilities in tumors .

Data Table: Biological Activity Summary

Activity TypeCompound StructureIC50 (μM)Mechanism of Action
AntiproliferativeN-benzyl-3,5-dimethylpyrazol derivatives<0.5mTORC1 inhibition
Autophagy ModulationBenzyl 2-(1-(6-(3,5-dimethylpyrazol)...)N/ADisruption of autophagic flux
Enzyme InhibitionRelated pyrazole compoundsVariesTargeting metabolic enzymes

Properties

IUPAC Name

benzyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-8-16(2)28(26-15)20-9-19(24-14-25-20)27-11-18(12-27)22(30)23-10-21(29)31-13-17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXBAVUELSDQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC(=O)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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